2-(biphenyl-2-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a benzoxazinone moiety, and an isoindole-dione structure, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a series of chemical reactions. One common method includes the reaction of anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis route is efficient and yields the desired benzoxazinone derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It reacts with equimolar amounts of aniline and piperidine to form corresponding sulfonamides while retaining the benzoxazine moiety.
Ring-Opening Reactions: Excess amine can lead to the opening of the oxazine ring, forming o-(m-aminosulfonylbenzoylamino)benzamides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include aniline, piperidine, and various amines. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Organic Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies, particularly in understanding enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through hydrogen bonding and π-π interactions . The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other benzoxazinone derivatives and quinazolinones, which share structural similarities and some chemical properties 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a biphenyl group, benzoxazinone moiety, and isoindole-dione structure
Some similar compounds include:
- 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride
- N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
These compounds share some functional groups and structural features but differ in their overall molecular architecture and specific applications.
Properties
Molecular Formula |
C28H16N2O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-26-20-15-14-18(25-29-23-12-6-4-11-21(23)28(33)34-25)16-22(20)27(32)30(26)24-13-7-5-10-19(24)17-8-2-1-3-9-17/h1-16H |
InChI Key |
RGHZRDXRUYESKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
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